molecular formula C14H16ClNOS B7630148 [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone

[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone

Cat. No. B7630148
M. Wt: 281.8 g/mol
InChI Key: SKYPESLLOSBCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of compounds known as thiazolidinones, which are known for their diverse biological activities.

Scientific Research Applications

[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has also been studied for its potential use in treating diabetes and metabolic disorders. In addition, [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. In addition, [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for research on [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. In addition, further research is needed to fully understand the mechanism of action of [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone and its potential side effects.

Synthesis Methods

[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone can be synthesized by reacting 4-chlorophenylacetic acid with thioacetic acid in the presence of phosphorus pentoxide and acetic anhydride. The resulting product is then reacted with 2-aminomethyl-1,3-thiazolidine-4-one to yield [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone. The synthesis of [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone is a multi-step process and requires careful handling of the chemicals involved.

properties

IUPAC Name

[2-(4-chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNOS/c15-11-5-3-10(4-6-11)12-7-8-16(12)14(17)13-2-1-9-18-13/h3-6,12-13H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYPESLLOSBCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)N2CCC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone

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